

An In-depth Technical Guide to the Physicochemical Properties of Pyrimidine Hydrochloride

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Compound of Interest

Compound Name: *Pyrimidine hydrochloride*

Cat. No.: *B8331262*

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This technical guide provides a comprehensive overview of the physicochemical properties of **pyrimidine hydrochloride**. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this compound, offering quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction

Pyrimidine is an aromatic heterocyclic organic compound and a fundamental building block in numerous biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and various therapeutic agents.[1][2] The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to form the core of many biologically active compounds.[3] When pyrimidine is protonated with hydrochloric acid, it forms **pyrimidine hydrochloride**, a salt that often exhibits altered physicochemical properties compared to its free base form, such as increased aqueous solubility and stability.

This guide focuses on the hydrochloride salt, providing available data and methodologies for its characterization. For comparative purposes, properties of the parent pyrimidine molecule and a substituted derivative, 2-(Chloromethyl)**pyrimidine hydrochloride**, are also presented.

Chemical and Physical Properties

The physicochemical properties of **pyrimidine hydrochloride** are summarized below. Data for the parent pyrimidine and a substituted derivative are included for context and comparison.

Table 1: Physicochemical Properties of Pyrimidine and its Hydrochloride Salts

Property	Pyrimidine	Pyrimidine Hydrochloride	2-(Chloromethyl)pyrimidine hydrochloride
IUPAC Name	Pyrimidine	Pyrimidine;hydrochloride[4]	2-(chloromethyl)pyrimidine;hydrochloride[3]
Molecular Formula	C ₄ H ₄ N ₂ [2][5]	C ₄ H ₅ ClN ₂ [4]	C ₅ H ₅ ClN ₂ · HCl[3][6]
Molecular Weight	80.09 g/mol [1]	116.55 g/mol [4]	165.02 g/mol [3][6]
Appearance	Colorless crystalline solid[1][2]	Crystalline solid (Expected)	Crystalline solid[3][6]
Melting Point	22 °C[1][2]	Not available	138-140 °C[3]
Boiling Point	123-124 °C[1][2]	Not available	Not available
pKa (of protonated form)	1.10 - 1.3[2][7][8]	Not available	Not available

Table 2: Solubility Data

Compound	Solvent	Solubility
Pyrimidine	Water	~41 g/L at 20°C[5]
Organic Solvents (alcohols, ether)	Highly soluble[5]	
2-(Chloromethyl)pyrimidine hydrochloride	Dimethylformamide (DMF)	30 mg/mL[3][9]
Dimethyl sulfoxide (DMSO)	20 mg/mL[3][9]	
Phosphate-Buffered Saline (PBS, pH 7.2)	10 mg/mL[3][9]	
Ethanol	2 mg/mL[3][9]	

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research and development.

The acid dissociation constant (pKa) is a critical parameter that influences a molecule's solubility, absorption, and distribution. Potentiometric titration is a highly precise technique for its determination.[10][11][12]

Objective: To determine the pKa value of a compound by monitoring pH changes during titration with an acid or base.

Materials:

- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette
- Reaction vessel
- Sample compound (e.g., **pyrimidine hydrochloride**)

- Standardized 0.1 M Sodium Hydroxide (NaOH) solution[10]
- Standardized 0.1 M Hydrochloric Acid (HCl) solution[10]
- 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[10]
- Nitrogen gas source

Methodology:

- Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10). [10]
- Sample Preparation: Prepare a 1 mM solution of the sample compound in water or a suitable co-solvent.[10] Add 0.15 M KCl to maintain a constant ionic strength.
- Inert Atmosphere: Purge the sample solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with pH measurements.[10]
- Titration Setup: Place the reaction vessel on the magnetic stirrer, immerse the pH electrode in the solution, and begin gentle stirring.
- Titration Process:
 - For an acidic compound (or the salt of a weak base like **pyrimidine hydrochloride**), titrate the solution with standardized 0.1 M NaOH.
 - Add the titrant in small, precise increments.
 - After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units per minute) before recording the pH and the volume of titrant added.[10]
 - Continue the titration until the pH has passed the expected equivalence point by at least 1-2 pH units (e.g., up to pH 12).[10]
- Data Analysis:

- Plot the recorded pH values against the volume of titrant added to generate a titration curve.
- Identify the inflection point of the curve, which corresponds to the equivalence point.
- The pH at the half-equivalence point (the midpoint of the buffer region) is equal to the pKa of the compound.[10]
- Replication: Perform the titration at least in triplicate to ensure the reliability and precision of the results.[10]

Stability testing is crucial to understand how a compound degrades under various conditions, which is essential for determining its shelf-life and storage requirements. Forced degradation studies are used to accelerate this process.[6][13]

Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.

Materials:

- Sample compound
- 0.1 M HCl and 0.1 M NaOH[6]
- 3% Hydrogen Peroxide (H₂O₂)[6]
- Temperature-controlled oven and water bath
- Photostability chamber
- High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector[13][14]

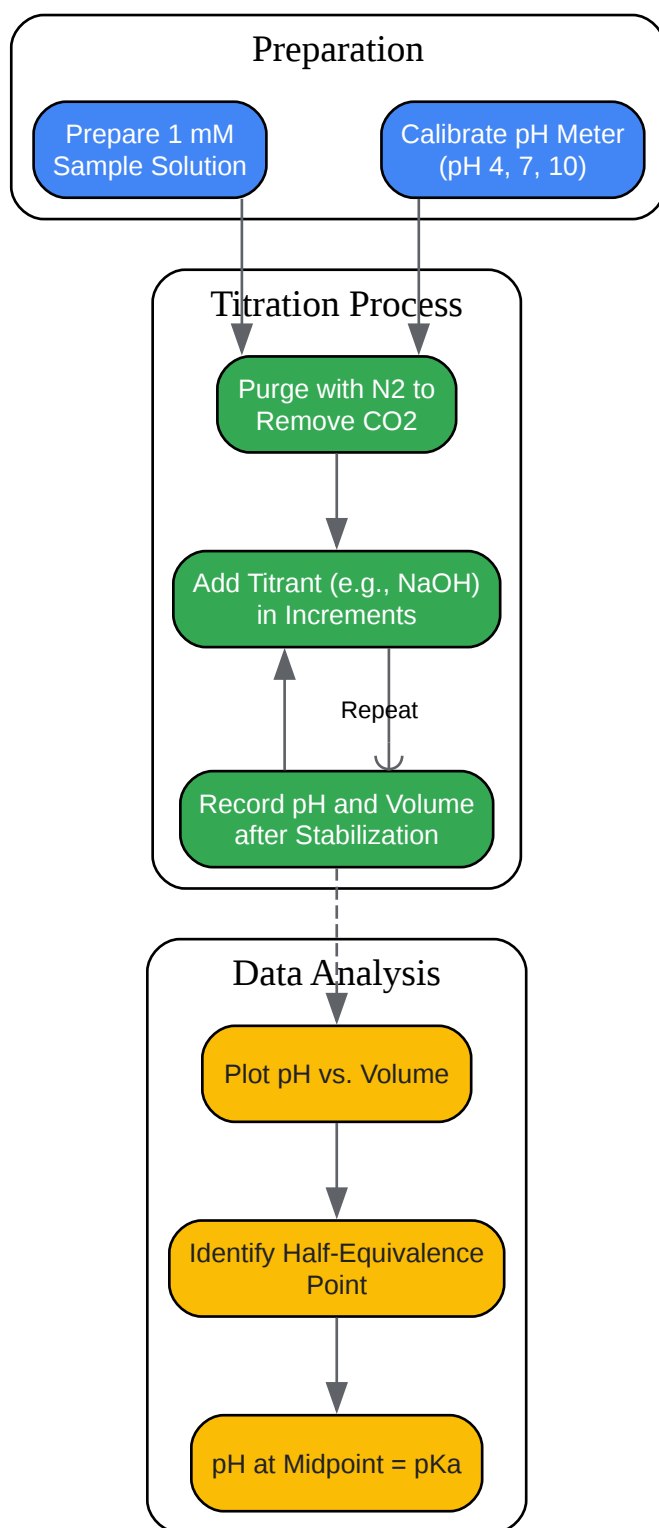
Methodology:

- Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, water).

- Forced Degradation Conditions: Subject the compound to the following stress conditions:[6]
[14]
 - Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 24-48 hours).[6]
 - Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat under the same conditions as acidic hydrolysis.[6]
 - Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[6]
 - Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) for 48 hours.[6]
 - Photostability: Expose the compound (in both solid and solution form) to light according to ICH Q1B guidelines.
- Sample Analysis:
 - At specified time points, withdraw aliquots from each stress condition.
 - Neutralize the acidic and basic samples before analysis.
 - Analyze all samples using a stability-indicating HPLC method. The method must be capable of separating the parent compound from all significant degradation products.[13]
- Data Evaluation:
 - Calculate the percentage of the remaining parent compound.
 - Identify and, if possible, characterize the major degradation products using techniques like LC-MS.

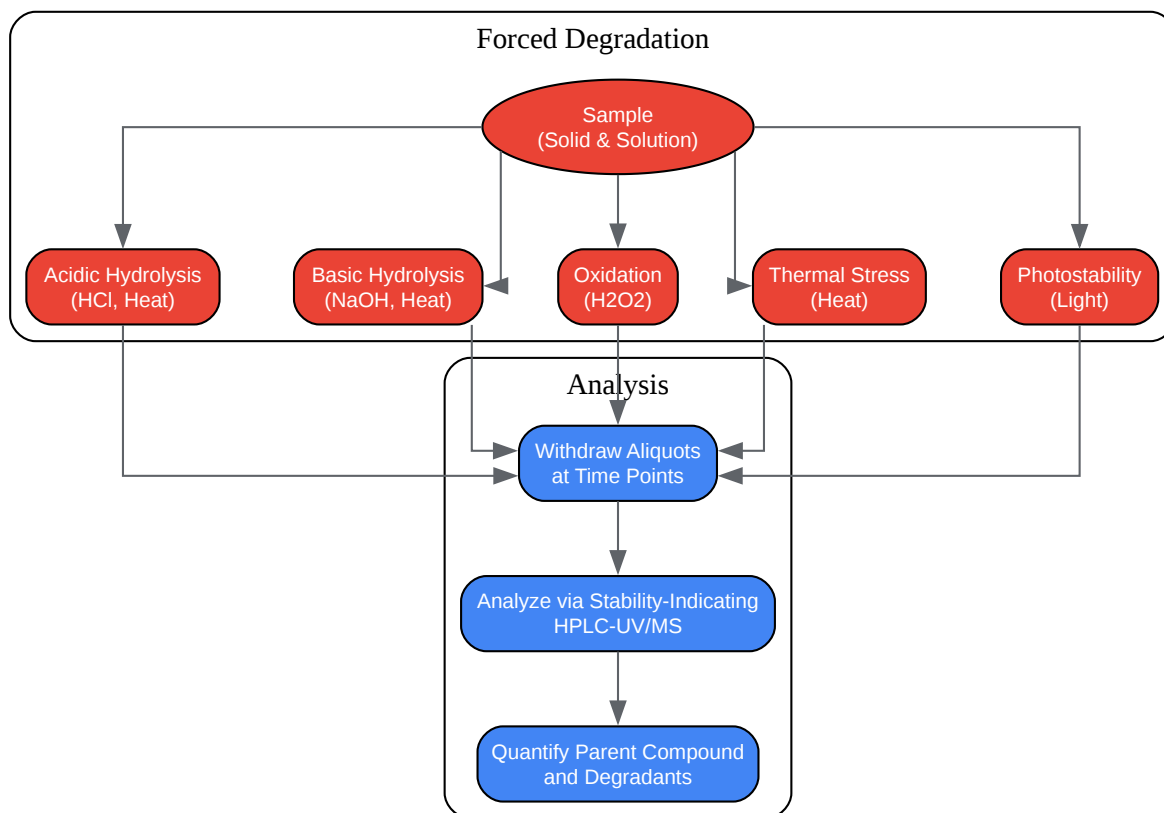
Visualizations

Diagrams illustrating experimental workflows and conceptual relationships provide a clear and concise understanding of complex processes.



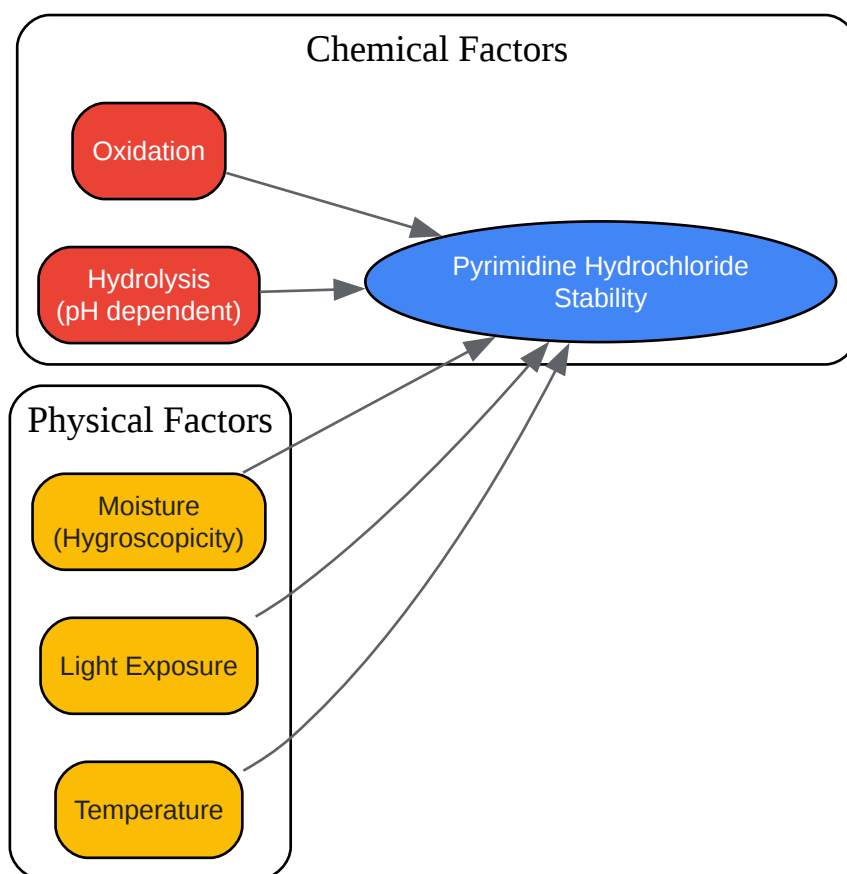
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Caption: Experimental workflow for pKa determination by potentiometric titration.



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Caption: Workflow for chemical stability assessment using forced degradation.



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Caption: Factors influencing the stability of **pyrimidine hydrochloride**.

Conclusion

The physicochemical properties of **pyrimidine hydrochloride** are fundamental to its application in research and drug development. While comprehensive data for the unsubstituted hydrochloride salt is sparse in publicly available literature, this guide provides key data for the parent pyrimidine molecule and a relevant derivative, alongside detailed, actionable protocols for experimental determination. By employing these standardized methodologies, researchers can accurately characterize **pyrimidine hydrochloride** and its derivatives, ensuring data quality and facilitating the development of novel therapeutic agents.

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